N-CYCLOOCTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
N-CYCLOOCTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a cyclooctyl group, a tetrazole ring, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride.
Cyclooctyl Group Introduction: The cyclooctyl group can be introduced through a Grignard reaction or other alkylation methods.
Coupling with Cyclohexane Carboxamide: The final step involves coupling the tetrazole and cyclooctyl intermediates with cyclohexane carboxamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOOCTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-CYCLOOCTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOOCTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activities or receptor functions. The cyclooctyl and cyclohexane carboxamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
- N- [1- (OCTADECYLOXY)-4- (2H-1,2,3,4-TETRAZOL-5-YL)BUTAN-2-YL]ACETAMIDE
Uniqueness
N-CYCLOOCTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a cyclooctyl group, a tetrazole ring, and a cyclohexane carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-cyclooctyl-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c23-17(19-16-6-4-2-1-3-5-7-16)15-10-8-14(9-11-15)12-22-13-18-20-21-22/h13-16H,1-12H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKRUZLSCHQBQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCC(CC2)CN3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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